Physicochemical properties of 5-Chloro-1,3-thiazol-2-amine
Physicochemical properties of 5-Chloro-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-thiazol-2-amine
Abstract
5-Chloro-1,3-thiazol-2-amine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive amino group and a chlorine atom on the thiazole core, makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies for its characterization, and essential safety protocols. While some empirical data for this specific molecule is not widely published, this document synthesizes information from analogous structures and provides field-proven experimental workflows for its complete characterization.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise identity. 5-Chloro-1,3-thiazol-2-amine is defined by a five-membered thiazole ring substituted at position 2 with an amine group and at position 5 with a chlorine atom.
Chemical Structure:
This unique arrangement of heteroatoms and functional groups dictates its chemical behavior and physical properties.
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-1,3-thiazol-2-amine | N/A |
| CAS Number | 41663-73-4 | [1] |
| Molecular Formula | C₃H₃ClN₂S | [1][2][3] |
| Molecular Weight | 134.59 g/mol | [1][2] |
| Canonical SMILES | C1=C(SC(=N1)N)Cl | [1] |
| InChI Key | SWQWTDAWUSBMGA-UHFFFAOYSA-N | [1] |
Core Physicochemical Properties
| Property | Value / Expected Characteristics | Rationale & Significance |
| Appearance | Expected to be a crystalline solid at room temperature. | The planar, polar structure with potential for hydrogen bonding typically results in a solid state. |
| Melting Point | Data not available[1]. | A sharp melting point is a primary indicator of purity. Its determination is a fundamental first step in characterization. |
| Boiling Point | Data not available[1]. | High boiling point is expected due to polarity and hydrogen bonding. Decomposition may occur before boiling at atmospheric pressure. |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, DMF, Methanol). | The aromatic ring and chlorine atom impart lipophilicity, while the amine group allows for some polar interactions. |
| pKa | The 2-amino group is basic. The pKa is expected to be lower than typical aliphatic amines due to the electron-withdrawing nature of the thiazole ring. | The pKa value is crucial for understanding the compound's ionization state at physiological pH, which impacts its absorption, distribution, metabolism, and excretion (ADME) profile. |
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. While specific spectra for this compound are not publicly cataloged, the expected data based on its structure are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration.
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Thiazole Proton (-CH): A singlet is expected in the aromatic region (typically δ 7.0-8.0 ppm), shifted by the electronic effects of the adjacent sulfur atom and chlorine.
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¹³C NMR:
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Three distinct signals are expected for the three carbon atoms in the thiazole ring. The carbon bearing the chlorine (C5) and the carbon attached to the amino group (C2) will be significantly influenced by the heteroatoms, appearing at characteristic downfield shifts.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
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N-H Stretch: A pair of medium-to-sharp peaks are expected in the 3100-3400 cm⁻¹ region, characteristic of a primary amine.
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C=N Stretch: A strong absorption band is anticipated around 1600-1650 cm⁻¹, corresponding to the endocyclic C=N bond of the thiazole ring.
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C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.
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Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is a definitive indicator of a monochlorinated compound. For C₃H₃³⁵ClN₂S, the expected exact mass is approximately 133.97 Da[2].
Reactivity and Chemical Stability
The chemical behavior of 5-Chloro-1,3-thiazol-2-amine is governed by its three key features: the aromatic thiazole ring, the nucleophilic amino group, and the electrophilic carbon-chlorine bond.
Caption: Key reactivity sites on the 5-Chloro-1,3-thiazol-2-amine molecule.
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Amino Group Reactivity: The exocyclic amino group is the primary site for reactions with electrophiles. It can readily undergo acylation, alkylation, and condensation reactions to form Schiff bases[4]. This functional handle is paramount for building molecular complexity.
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Chloro Group Reactivity: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups (e.g., amines, thiols, alkoxides).
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Stability: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. It may be sensitive to strong acids, strong oxidizing agents, and light[5][6].
Analytical Methodologies & Experimental Protocols
To address the data gaps for this compound, the following standard operating procedures are provided. These protocols are designed to be self-validating and are standard practice in chemical research.
Protocol for Melting Point Determination
Causality: The melting point is a fundamental physical constant used to assess the purity of a crystalline solid. A sharp, defined melting range indicates high purity, whereas a broad or depressed range suggests the presence of impurities.
Caption: Standard workflow for determining the melting point of a solid compound.
Protocol for Spectroscopic Analysis (NMR, IR, MS)
Causality: A combination of spectroscopic techniques is required for unambiguous structural confirmation. Each technique provides complementary pieces of the structural puzzle.
Caption: Consolidated workflow for spectroscopic sample preparation and analysis.
Safety and Handling
Proper safety precautions are mandatory when handling any chemical. While a specific safety data sheet (SDS) for 5-Chloro-1,3-thiazol-2-amine is not widely available, data from structurally similar compounds provides guidance.
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Hazard Classification: Based on analogous compounds like 2-Amino-5-chlorothiazole, this compound should be treated as harmful if swallowed (Acute Toxicity, Category 4)[2]. It may also cause skin and eye irritation[7][8].
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[7][8].
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[7].
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Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents[6][9].
Conclusion
5-Chloro-1,3-thiazol-2-amine is a valuable heterocyclic building block with significant potential for synthetic chemistry and drug discovery. This guide has detailed its known chemical identity, predicted physicochemical and spectroscopic properties, and key reactivity sites. By following the outlined experimental protocols, researchers can fully characterize this compound, ensuring data integrity and enabling its effective use in the development of novel molecules.
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